A Researcher's Guide to Sterically Hindered Tyrosine Analogs: A Comparative Analysis of N-Boc-2-methyl-L-tyrosine and N-Boc-2',6'-dimethyl-L-tyrosine
A Researcher's Guide to Sterically Hindered Tyrosine Analogs: A Comparative Analysis of N-Boc-2-methyl-L-tyrosine and N-Boc-2',6'-dimethyl-L-tyrosine
Executive Summary
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low receptor affinity.[1][2] This guide provides an in-depth technical comparison of two critical, sterically hindered tyrosine analogs: N-Boc-2-methyl-L-tyrosine (Boc-Mmt-OH) and N-Boc-2',6'-dimethyl-L-tyrosine (Boc-Dmt-OH). By strategically introducing methyl groups onto the phenyl ring of tyrosine, these UAAs impose specific conformational constraints that profoundly influence molecular interactions and pharmacological outcomes. This whitepaper will dissect their structural nuances, compare their impacts on peptide conformation and bioactivity, and provide field-proven protocols for their successful incorporation via Solid-Phase Peptide Synthesis (SPPS), empowering researchers to make informed decisions in the rational design of next-generation peptide therapeutics.
The Strategic Imperative for Unnatural Amino Acids in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to non-selective receptor binding and reduced potency. The incorporation of UAAs is a powerful tactic to mitigate these issues.[1] Modifications such as N-alkylation, side-chain modification, or the introduction of D-amino acids can enhance a peptide's pharmacokinetic profile.
Among these modifications, aromatic amino acids with constrained side chains have proven particularly valuable. Tyrosine, with its phenolic side chain, is a frequent pharmacophoric element, especially in ligands for opioid receptors.[3] Modifying the tyrosine ring with alkyl groups serves two primary purposes:
-
Imposing Conformational Rigidity: Alkyl groups, particularly at the ortho-positions (2' and 6'), create steric hindrance that restricts the rotation of the side chain around the chi (χ) angles. This locks the side chain into a more defined orientation, which can enhance binding affinity by reducing the entropic penalty of receptor interaction.[4]
-
Increasing Metabolic Stability: The steric bulk of the methyl groups can shield the peptide backbone from enzymatic cleavage by proteases, prolonging the molecule's half-life in vivo.[5]
This guide focuses on two premier examples of this strategy: the mono-methylated Boc-Mmt-OH and the di-methylated Boc-Dmt-OH.
Molecular Profile: N-Boc-2-methyl-L-tyrosine (Boc-Mmt-OH)
N-Boc-2-methyl-L-tyrosine, or Boc-Mmt-OH, represents a subtle but significant modification of the parent amino acid. The single ortho-methyl group introduces a moderate level of steric hindrance.
Chemical Structure
Caption: Chemical Structure of N-Boc-2-methyl-L-tyrosine.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | Boc-Mmt-OH, (L)-2-Methyl-N-Boc-tyrosine | [6][7] |
| Molecular Formula | C₁₆H₂₃NO₅ | N/A |
| Molecular Weight | 309.36 g/mol | N/A |
| Typical Purity | ≥98% (HPLC) | [8] |
| Appearance | White to off-white powder | [9] |
Synthesis and Core Characteristics
The synthesis of Boc-Mmt-OH can be challenging due to the need for regioselectivity. Modern methods often employ palladium-catalyzed C(sp²)–H activation, using directing groups to ensure methylation occurs only at a single ortho-position.[6][7] The defining feature of Mmt is its intermediate steric profile. It constrains the side-chain conformation more than native tyrosine but remains significantly more flexible than its dimethylated counterpart, Dmt. This makes it an ideal tool for "fine-tuning" peptide-receptor interactions, where the extreme rigidity of Dmt might be detrimental to binding.[7]
Molecular Profile: N-Boc-2',6'-dimethyl-L-tyrosine (Boc-Dmt-OH)
N-Boc-2',6'-dimethyl-L-tyrosine, or Boc-Dmt-OH, is one of the most widely utilized UAAs in the design of potent opioid peptides.[3] The presence of two ortho-methyl groups creates a significant steric barrier, severely restricting the side chain's rotational freedom.
A Note on Nomenclature: It is critical to distinguish Boc-Dmt-OH, the tyrosine derivative, from two other similarly named compounds. NBoc-DMT is a protected form of N,N-dimethyltryptamine, a psychedelic compound, and acts as a prodrug.[10] Boc-DMT can also refer to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a reagent used for Boc-protection of amines.[11] The context of peptide synthesis invariably refers to Boc-2',6'-dimethyl-L-tyrosine.
Chemical Structure
Caption: Chemical Structure of N-Boc-2',6'-dimethyl-L-tyrosine.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | Boc-Dmt-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | [12] |
| Molecular Formula | C₁₇H₂₅NO₅ | N/A |
| Molecular Weight | 323.38 g/mol | N/A |
| Typical Purity | ≥99% (HPLC) | [13] |
| Appearance | White crystalline powder | N/A |
Synthesis and Core Characteristics
Efficient synthesis of Boc-Dmt-OH has been a significant area of research. One effective, modern approach involves a microwave-assisted Negishi coupling to form the key carbon-carbon bond, allowing for a rapid, three-step synthesis.[12][14] The two methyl groups act as "conformational locks," forcing the aromatic ring into a nearly perpendicular orientation relative to the peptide backbone. This pre-organized conformation is highly advantageous for binding to specific receptor pockets, such as that of the μ-opioid receptor, often resulting in a dramatic increase in affinity and potency.[5][12]
Head-to-Head Comparative Analysis: Mmt vs. Dmt
The choice between incorporating Mmt or Dmt into a peptide sequence is a strategic decision based on a trade-off between conformational restriction and steric compatibility.
Structural and Conformational Differences
Caption: Key differences between Mmt and Dmt.
The primary distinction lies in the degree of rotational freedom. The two methyl groups in Dmt flank the Cβ-Cγ bond, severely restricting the χ1 torsion angle and locking the phenolic ring in a defined orientation. Mmt, with only one methyl group, biases the conformational equilibrium but does not eliminate rotational freedom to the same extent.
Pharmacological Consequences
This structural difference has profound pharmacological implications, particularly in opioid peptide research.
-
Receptor Affinity and Potency: The incorporation of Dmt in place of Tyrosine at the N-terminus of opioid peptides frequently leads to a significant increase in affinity and agonist potency at the μ-opioid receptor (MOR).[5][12] The pre-organized conformation of the Dmt side chain is thought to fit optimally into the MOR binding pocket, minimizing the entropic cost of binding.[15]
-
Fine-Tuning Activity: In contrast, Mmt provides an intermediate level of activity. Studies on Nociceptin/orphanin FQ (N/OFQ) peptide analogues showed that replacing a key phenylalanine with Mmt was well-tolerated and resulted in a peptide that was 10-fold more potent than the equivalent Dmt-modified peptide.[7] This suggests that for some receptors, the extreme bulk of Dmt may be suboptimal, and the lesser constraint of Mmt allows for a more favorable induced fit.
-
Receptor Selectivity: The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline) pharmacophore is a well-known motif that produces potent delta-opioid receptor (DOR) antagonists.[3] This highlights how the conformational constraint of Dmt can be leveraged to switch or enhance selectivity between different receptor subtypes.
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating sterically hindered UAAs like Mmt and Dmt requires adjustments to standard SPPS protocols to ensure efficient and complete coupling reactions.[1]
General SPPS Workflow
The fundamental cycle of SPPS remains the same, involving iterative deprotection and coupling steps on a solid support.[16]
Caption: General workflow for Boc-chemistry SPPS.
Protocol: Incorporation of Boc-Mmt-OH or Boc-Dmt-OH
This protocol outlines the critical coupling step for sterically hindered amino acids within a manual Boc-SPPS workflow.
Objective: To achieve >99% coupling efficiency for a sterically hindered UAA.
Materials:
-
Peptide-resin (post-neutralization and DMF wash)
-
Boc-Mmt-OH or Boc-Dmt-OH (3-4 equivalents relative to resin loading)
-
Coupling reagent: HBTU (3-4 eq.) or HATU (3-4 eq.)
-
Base: DIPEA (6-8 eq.) or TMP (6-8 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Pre-activation of the Amino Acid (The "Why"): For sterically demanding residues like Dmt, direct in situ activation may be too slow, leading to side reactions or incomplete coupling. Pre-activating the amino acid ensures the activated species is readily available for rapid reaction with the resin-bound amine.
-
In a separate vessel, dissolve Boc-Mmt/Dmt-OH and the coupling reagent (e.g., HBTU) in a minimal volume of DMF.
-
Add the base (e.g., DIPEA) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected, and neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for an extended period. Standard couplings may take 30-60 minutes; for Dmt, a coupling time of 2-4 hours is recommended.
-
-
Monitoring the Reaction (Self-Validating System): Trustworthiness in synthesis comes from verification. A qualitative ninhydrin (Kaiser) test is essential to confirm the completion of the coupling.
-
After the coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a ninhydrin test. A negative result (beads remain colorless or pale yellow) indicates successful and complete coupling.
-
Contingency: If the test is positive (beads turn blue/purple), it signifies incomplete coupling. In this case, a "double coupling" is required. Drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated amino acid. The steric bulk of Dmt makes double coupling a common and prudent measure.
-
-
Post-Coupling Wash:
-
Once a negative ninhydrin test is confirmed, drain the reaction solution.
-
Thoroughly wash the peptide-resin with DMF (3x), followed by DCM (3x), to remove all excess reagents and byproducts before proceeding to the next deprotection cycle.
-
Case Study: Dmt in Opioid Peptidomimetics
The impact of Dmt is powerfully illustrated in the development of opioid ligands. Replacing the N-terminal Tyr with Dmt in various peptide scaffolds consistently enhances affinity for the μ-opioid receptor.
| Compound | Modification | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | Source |
| DALDA | Tyr¹ | 1.15 | 13.9 | [15] |
| [Dmt¹]DALDA | Dmt¹ | 0.16 | 2.51 | [15] |
| Endomorphin-2 Analog | Tyr¹ | ~1.0 | >1000 | [5] |
| [Dmt¹]Endomorphin-2 Analog | Dmt¹ | ~0.2 | >1000 | [5] |
As the data show, the substitution of Tyr with Dmt results in a ~7-fold increase in MOR affinity for DALDA and a ~5-fold increase for the endomorphin analog. This demonstrates the profound and positive impact that the conformational constraint of Dmt can have on receptor binding.
Conclusion and Strategic Recommendations
N-Boc-2-methyl-L-tyrosine (Mmt) and N-Boc-2',6'-dimethyl-L-tyrosine (Dmt) are not interchangeable reagents; they are distinct tools for modulating peptide structure and function.
-
Choose Boc-Dmt-OH when the primary goal is to maximize conformational rigidity to drastically enhance receptor affinity (especially for known targets like the MOR) or to introduce significant metabolic stability. Be prepared to optimize coupling conditions to overcome its substantial steric bulk.
-
Choose Boc-Mmt-OH when a more subtle modulation is required. It is the ideal candidate for structure-activity relationship (SAR) studies where the extreme constraint of Dmt may prove too large or conformationally incompatible with a binding pocket. It allows for a "middle-ground" approach to fine-tuning bioactivity.
The continued exploration of these and other sterically constrained UAAs will undoubtedly expand the toolkit for medicinal chemists, paving the way for the design of highly potent, selective, and stable peptide therapeutics that can address a wide range of diseases.
References
-
N-Boc-L-tyrosine methyl ester, 99%, Thermo Scientific Chemicals . (n.d.). Fisher Scientific. Retrieved February 8, 2024, from [Link]
-
Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer . (2021). American Chemical Society. Retrieved February 8, 2024, from [Link]
-
Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy . (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Mollica, A., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics . ACS Medicinal Chemistry Letters. Retrieved February 8, 2024, from [Link]
-
Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT . (2006). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
- Method for preparing Boc-L-tyrosine by using (Boc)2O. (2015). Google Patents.
-
Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF . (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
-
NBoc-DMT . (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Piekielna, J., et al. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs . PubMed. Retrieved February 8, 2024, from [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties . (2018). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Boc-L-Dmt-OH as a fully N,S-blocked cysteine derivative for peptide synthesis by prior thiol capture . (1991). The Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
(L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation . (2023). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Boc-L-Dmt-OH as a fully N,S-blocked cysteine derivative for peptide synthesis by prior thiol capture . (1991). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor . (2021). MDPI. Retrieved February 8, 2024, from [Link]
-
Dmt and opioid peptides: A potent alliance | Request PDF . (2007). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids . (1993). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control . (2018). MDPI. Retrieved February 8, 2024, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis . (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]
- Dmt-derivative compounds and related compositions and methods of use. (2011). Google Patents.
-
Ruzza, C., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)-H Activation . Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis . (2005). Oxford Academic. Retrieved February 8, 2024, from [Link]
-
Dmt and opioid peptides: a potent alliance . (2007). PubMed. Retrieved February 8, 2024, from [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . (2023). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Organic synthesis provides opportunities to transform drug discovery . (2018). PubMed. Retrieved February 8, 2024, from [Link]
-
Conformational switch and multiple supramolecular structures of a newly identified self-assembling protein-mimetic peptide from Pseudomonas aeruginosa YeaZ protein . (2018). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]
-
Introduction to Peptide Synthesis . (2011). PubMed Central. Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-Boc-O-methyl-L-tyrosine, 98% | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. NBoc-DMT - Wikipedia [en.wikipedia.org]
- 11. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 12. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bachem.com [bachem.com]
